Cilostazol was initially developed as a vasodilator and antiplatelet agent. It is classified under the category of quinolinones and tetrazoles, which are notable for their diverse biological activities. The compound's structure includes a quinolinone core with various substituents that enhance its pharmacological efficacy.
The synthesis of trans-3,4-Dihydro-6-[4-[1-[4-(phenylmethoxy)cyclohexyl]-1H-tetrazol-5-YL]butoxy]-2(1H)-quinolinone involves several key steps:
The molecular formula for trans-3,4-Dihydro-6-[4-[1-[4-(phenylmethoxy)cyclohexyl]-1H-tetrazol-5-YL]butoxy]-2(1H)-quinolinone is , with a molecular weight of approximately 575.75 g/mol.
The compound's stereochemistry plays a crucial role in its interaction with biological targets, influencing its pharmacodynamics.
Cilostazol undergoes various chemical reactions that can affect its stability and efficacy:
These reactions are essential considerations in drug formulation and development.
Cilostazol primarily acts as a phosphodiesterase type 3 inhibitor, leading to increased levels of cyclic adenosine monophosphate (cAMP) within cells. This elevation in cAMP activates protein kinase A (PKA), which mediates several downstream effects:
Cilostazol exhibits several notable physical and chemical properties:
These properties affect formulation strategies for cilostazol in pharmaceutical applications.
Cilostazol is primarily used in clinical settings for:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4